An In-depth Technical Guide to the Physicochemical Properties of 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde
An In-depth Technical Guide to the Physicochemical Properties of 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde is a substituted indole derivative of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a core structural motif in numerous biologically active compounds, and understanding the physicochemical properties of its derivatives is paramount for predicting their pharmacokinetic and pharmacodynamic behavior.[1] This guide provides a comprehensive overview of the known and predicted physicochemical properties of 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde, alongside detailed experimental protocols for their determination. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.
Core Physicochemical Properties
A thorough understanding of a compound's fundamental physicochemical characteristics is the bedrock of rational drug design. These properties govern a molecule's behavior from initial formulation to its interaction with biological targets.
Identity and Structure
The foundational identity of 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde is established by its molecular formula, weight, and unique identifiers.
| Property | Value | Source |
| IUPAC Name | 1-ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde | N/A |
| CAS Number | 36149-66-3 | [2][3] |
| Molecular Formula | C13H15NO2 | [2][3] |
| Molecular Weight | 217.26 g/mol | [2][3] |
| SMILES | O(C)C1=CC=C2C(=C1)C(C=O)=C(C)N2CC | [2] |
digraph "1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext]; edge [color="#202124"];// Atom nodes N1 [label="N", pos="0,0.5!", fontcolor="#202124"]; C2 [label="C", pos="-1.2,0.8!", fontcolor="#202124"]; C3 [label="-1.2,-0.8!", label="C", fontcolor="#202124"]; C3a [label="0,-1.3!", label="C", fontcolor="#202124"]; C4 [label="1.2,-0.8!", label="C", fontcolor="#202124"]; C5 [label="1.2,0.8!", label="C", fontcolor="#202124"]; C6 [label="0,1.8!", label="C", fontcolor="#202124"]; // Benzene ring C7 [label="-1.2,1.8!", label="C", fontcolor="#202124"]; // Benzene ring C7a [label="-2.4,0!", label="C", fontcolor="#202124"];
// Substituent nodes Et_N [label="CH2CH3", pos="-0.8,-0.1!", fontcolor="#34A853"]; Me_C2 [label="CH3", pos="-2,-1.5!", fontcolor="#EA4335"]; CHO_C3 [label="CHO", pos="-2.2,0.8!", fontcolor="#FBBC05"]; OMe_C5 [label="OCH3", pos="2.4,0.8!", fontcolor="#4285F4"];
// Bonds N1 -- C2; C2 -- C3; C3 -- C3a; C3a -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C7a; C7a -- N1; C2 -- C7a; C3a -- C7;
// Substituent bonds N1 -- Et_N [style=invis]; C2 -- Me_C2 [style=invis]; C3 -- CHO_C3 [style=invis]; C5 -- OMe_C5 [style=invis];
}
Figure 1. Chemical structure of 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde.
Physical Properties
| Property | Predicted/Inferred Value | Basis of Estimation |
| Appearance | Likely a crystalline solid | Based on the solid nature of indole-3-carbaldehyde and its derivatives.[4] |
| Melting Point | Expected to be a solid with a distinct melting point | Indole-3-carbaldehyde has a melting point of 193-199 °C.[4] Substitutions can alter this value. |
| Boiling Point | High boiling point, likely decomposes before boiling at atmospheric pressure | The estimated boiling point of indole-3-carbaldehyde is 339.10 °C.[4] |
Solubility Profile
The solubility of a compound is a critical determinant of its bioavailability and formulation possibilities. For indole derivatives, solubility can be influenced by the nature and position of substituents.
| Solvent | Predicted Solubility | Rationale and Comparative Data |
| Water | Sparingly soluble to insoluble | Indole-3-carbaldehyde is sparingly soluble in aqueous buffers.[5] The ethyl and methoxy groups may slightly increase lipophilicity, further reducing aqueous solubility. |
| DMSO | Soluble | Indole-3-carbaldehyde is soluble in DMSO (approx. 30 mg/ml).[5] This is a common solvent for preparing stock solutions of indole derivatives. |
| Dimethylformamide (DMF) | Soluble | Indole-3-carbaldehyde is soluble in DMF.[5] |
| Ethanol | Soluble | Readily soluble, as is the case for the parent indole-3-carbaldehyde.[4] |
| Methanol | Soluble | Expected to be soluble, similar to other indole-3-carbaldehydes.[4] |
Insight for Researchers: The predicted solubility profile suggests that for biological assays, stock solutions of 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde should be prepared in a suitable organic solvent like DMSO, and then diluted into aqueous buffers. It is advisable to prepare fresh aqueous solutions for daily use to avoid potential degradation.[5][6]
Lipophilicity (LogP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a crucial parameter in drug design, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) properties.
While an experimentally determined LogP for 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde is not available, computational methods can provide a reliable estimate. The predicted LogP for the parent indole-3-carbaldehyde is around 1.78-1.92.[7] The addition of an ethyl group and a methoxy group will likely increase the lipophilicity, and therefore the LogP value, of the target molecule.
Acidity/Basicity (pKa)
The ionization state of a molecule at physiological pH is dictated by its pKa value(s). The indole nitrogen is generally considered non-basic due to the delocalization of the lone pair of electrons in the aromatic system.[7] The aldehyde group is a very weak acid. Therefore, 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde is expected to be a neutral molecule under typical physiological conditions. The predicted pKa for the N-H of indole-3-carbaldehyde is around 13.54 (strongest acidic).[7] The ethyl substitution on the nitrogen atom will remove this acidic proton.
Stability and Storage
Indole derivatives, particularly those with an aldehyde functionality, can be susceptible to degradation. Understanding the stability profile is critical for ensuring the integrity of the compound during storage and experimentation.
Key Stability Considerations:
-
Oxidation: The aldehyde group can be oxidized to a carboxylic acid, especially upon exposure to air. This is a common degradation pathway for indole-3-carbaldehydes.[6]
-
Light Sensitivity: Many indole derivatives are sensitive to light and should be stored in amber vials or in the dark to prevent photodecomposition.[6]
-
Solution Stability: Indole-3-carbaldehydes are generally less stable in solution compared to their solid form. Aqueous solutions, in particular, are not recommended for long-term storage.[6]
Recommended Storage Conditions:
-
Solid Form: Store at -20°C under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, light-resistant container.
-
Solutions: Prepare fresh solutions for immediate use. If short-term storage is necessary, store solutions in an inert atmosphere at -20°C or below.
Spectral Properties
Spectroscopic data is essential for the structural confirmation and purity assessment of 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde. While specific spectra for this exact compound are not provided in the search results, we can predict the key features based on the analysis of similar structures.[8][9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Aldehyde Proton: A singlet peak is expected around δ 9.5-10.5 ppm.
-
Aromatic Protons: Signals for the protons on the benzene ring will appear in the aromatic region (δ 7.0-8.5 ppm), with splitting patterns determined by their substitution.
-
Ethyl Group: A quartet for the -CH2- protons (around δ 4.0-4.5 ppm) and a triplet for the -CH3 protons (around δ 1.3-1.6 ppm).
-
Methoxy Group: A singlet for the -OCH3 protons around δ 3.8-4.0 ppm.
-
Methyl Group (C2): A singlet for the -CH3 protons around δ 2.5-2.8 ppm.
-
-
¹³C NMR:
-
Carbonyl Carbon: A signal for the aldehyde carbon is expected around δ 180-190 ppm.
-
Aromatic and Heterocyclic Carbons: Multiple signals will be present in the δ 100-140 ppm region.
-
Ethyl Group Carbons: Signals for the -CH2- and -CH3 carbons.
-
Methoxy Carbon: A signal for the -OCH3 carbon.
-
Methyl Carbon (C2): A signal for the -CH3 carbon.
-
Infrared (IR) Spectroscopy
-
C=O Stretch: A strong absorption band characteristic of the aldehyde carbonyl group is expected in the region of 1650-1700 cm⁻¹.[4]
-
C-H Stretch (Aldehyde): A characteristic weak to medium band around 2700-2850 cm⁻¹.
-
Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Methoxy): An absorption band around 1000-1300 cm⁻¹.
-
Aromatic C-H Bending: Bands in the fingerprint region (below 900 cm⁻¹) corresponding to the substitution pattern of the benzene ring.
Mass Spectrometry (MS)
The molecular ion peak (M+) in the mass spectrum should correspond to the molecular weight of the compound (217.26 g/mol ). Fragmentation patterns would likely involve the loss of the ethyl group, the aldehyde group, and other characteristic fragments of the indole ring. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the experimental determination of key physicochemical properties.
Determination of Lipophilicity (LogP) by Shake-Flask Method
The shake-flask method is the traditional and a reliable method for determining the partition coefficient.
Sources
- 1. Ethyl 1-benzyl-5-methoxy-2-methyl-1H-indole-3-carboxylate | Benchchem [benchchem.com]
- 2. appchemical.com [appchemical.com]
- 3. 36149-66-3 | 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde - CATO: Reference Materials, Standards, Testing, Intermediates [en.cato-chem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Showing Compound 1H-Indole-3-carboxaldehyde (FDB000934) - FooDB [foodb.ca]
- 8. rsc.org [rsc.org]
- 9. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]
- 10. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
